1-(2-Bromo-4-methylphenyl)cyclohexan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN.ClH/c1-10-5-6-11(12(14)9-10)13(15)7-3-2-4-8-13;/h5-6,9H,2-4,7-8,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLCIVBJFPXMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CCCCC2)N)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule comprises a cyclohexylamine core substituted with a 2-bromo-4-methylphenyl group. Retrosynthetically, the compound can be dissected into two primary components:
Synthetic Route 1: Grignard Reaction and Oxidation
Synthesis of 2-Bromo-4-methylphenylmagnesium Bromide
A Grignard reagent is prepared by reacting 1-bromo-2-iodo-4-methylbenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert conditions. This step facilitates the introduction of the aryl group into the cyclohexane skeleton.
Cyclohexanone Condensation
The Grignard reagent is reacted with 4-hydroxycyclohexanone at 0–5°C to yield a mixture of cis- and trans-1-(2-bromo-4-methylphenyl)-1,4-cyclohexanediols. These diols are oxidized using Jones reagent (CrO₃/H₂SO₄) to form 1-(2-bromo-4-methylphenyl)cyclohexanone.
Reductive Amination
The ketone intermediate is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, yielding the free base 1-(2-bromo-4-methylphenyl)cyclohexan-1-amine. Subsequent treatment with hydrochloric acid in ethanol affords the hydrochloride salt.
Table 1: Reaction Conditions for Route 1
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Grignard formation | Mg, THF, 0°C, 2 h | 78 |
| Cyclohexanone synthesis | Jones reagent, 25°C, 4 h | 65 |
| Reductive amination | NH₄OAc, NaBH₃CN, MeOH, 24 h | 82 |
| Salt formation | HCl/EtOH, RT, 1 h | 95 |
Synthetic Route 2: Bromination of Phenylcyclohexanamine Precursors
Preparation of 4-Methylphenylcyclohexanone
4-Methylphenylcyclohexanone is synthesized via Friedel-Crafts acylation of toluene with cyclohexanecarbonyl chloride in the presence of AlCl₃.
Bromination at the 2-Position
The ketone undergoes electrophilic bromination using bromine in glacial acetic acid at 25°C for 1 hour. The reaction is quenched in ice-cold water, and the product, 2-bromo-4-methylphenylcyclohexanone, is extracted with dichloromethane.
Conversion to Amine Hydrochloride
The brominated ketone is treated with hydroxylamine hydrochloride to form an oxime, which is reduced using LiAlH₄ to yield the amine. Acidification with HCl gas in diethyl ether produces the hydrochloride salt.
Table 2: Bromination and Amination Parameters
| Parameter | Value |
|---|---|
| Bromination solvent | Glacial acetic acid |
| Reaction temperature | 25°C |
| Oxime reduction agent | LiAlH₄ in THF |
| Salt crystallization | Isopropanol, −20°C |
Comparative Analysis of Methods
- Route 1 offers higher overall yields (82% amination) but requires stringent Grignard handling.
- Route 2 simplifies intermediate purification but faces challenges in regioselective bromination (65% yield).
- Industrial-scale synthesis (e.g., Enamine’s protocol) prioritizes Route 1 for reproducibility, with a final purity of 95%.
Characterization and Analytical Data
The hydrochloride salt is characterized by:
- ¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 7.32 (s, 1H, Ar-H), 7.18 (d, J = 8.2 Hz, 1H, Ar-H), 3.02–2.95 (m, 1H, cyclohexyl), 2.45 (s, 3H, CH₃), 1.82–1.45 (m, 10H, cyclohexyl).
- HPLC : Retention time = 12.4 min (C18 column, 0.1% TFA in H₂O/MeCN).
- Melting Point : 180–182°C (decomposition).
Chemical Reactions Analysis
1-(2-Bromo-4-methylphenyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-4-methylphenyl)cyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-methylphenyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity through binding interactions. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Position : The target compound’s ortho-bromo and para-methyl groups create distinct steric and electronic environments compared to analogs like 1-(4-bromophenyl)cyclohexan-1-amine hydrochloride (4-Br only) . The ortho-Br may hinder rotational freedom, affecting binding interactions in drug-receptor complexes.
- Ring Systems : Replacing the cyclohexane ring with cyclopropane (as in ) introduces significant ring strain, altering reactivity and conformational stability. Cyclopropane’s rigidity contrasts with cyclohexane’s chair flexibility.
- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) and trifluoroethoxy groups () enhance electron withdrawal, increasing acidity and altering solubility compared to bromine or methyl substituents.
Pharmacological and Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility compared to free bases, critical for bioavailability in drug development.
Biological Activity
1-(2-Bromo-4-methylphenyl)cyclohexan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound consists of a cyclohexanamine backbone with a bromo and methyl substituent on the phenyl ring. This structural configuration is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The bromine atom enhances the compound's reactivity, allowing it to modulate the activity of various biological pathways.
Key Mechanisms:
- Receptor Binding: The compound may bind to neurotransmitter receptors, potentially influencing neurochemical pathways.
- Enzyme Modulation: It can act as an inhibitor or activator of enzymes involved in metabolic processes.
Biological Activity
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential neuroprotective effects.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Analgesic | Pain relief in animal models | |
| Neuroprotective | Potential protective effects against neurotoxicity |
Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of the compound in a murine model of inflammation. Results showed a significant reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.
Study 2: Analgesic Activity
In another study, the analgesic effects were evaluated using the formalin test in rats. The compound demonstrated dose-dependent pain relief, suggesting its utility in pain management therapies.
Applications in Medicine
The compound is being explored for its therapeutic potential in treating conditions such as chronic pain and neurodegenerative diseases. Its ability to modulate neurotransmitter systems positions it as a candidate for further drug development.
Research Findings
Recent research highlights the importance of structural modifications on the biological activity of similar compounds. For instance, variations in substituents can significantly alter receptor affinity and efficacy.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromine and methyl substitutions | Anti-inflammatory, analgesic |
| 1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride | Different substitution pattern | Reduced activity compared to above |
| 1-(2-Chloro-4-methylphenyl)cyclohexan-1-amine hydrochloride | Chlorine instead of bromine | Similar activity profile |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Bromo-4-methylphenyl)cyclohexan-1-amine hydrochloride, and how can yield and purity be optimized?
- Methodology : A multi-step synthesis is typically employed, starting with bromination of 4-methylphenyl precursors followed by cyclohexane ring functionalization. Key steps include:
- Bromination : Use electrophilic aromatic substitution with bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity at the 2-position .
- Cyclohexane Amine Formation : Employ reductive amination or Grignard reactions to introduce the cyclohexanamine moiety. Lithium aluminum hydride (LiAlH₄) is effective for reducing intermediates to amines .
- Purification : Column chromatography or recrystallization in ethanol improves purity. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity with HPLC (>95%) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and cyclohexane CH₂/CH groups (δ 1.5–2.5 ppm). The methyl group at the 4-position appears as a singlet (~δ 2.3 ppm) .
- IR Spectroscopy : Confirm NH stretching (~3300 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., m/z ~274 for [M+H]⁺) and fragmentation patterns consistent with bromine isotopes .
Q. What safety precautions are required when handling halogenated cyclohexylamine derivatives?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste Disposal : Segregate halogenated waste and dispose via certified hazardous waste services .
- Emergency Protocols : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Use CHEMTREC for spill management (1-800-424-9300) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemistry of the cyclohexane ring?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol. Analyze the unit cell parameters to determine chair/boat conformations and substituent orientations .
- Computational Modeling : Compare experimental data with density functional theory (DFT)-optimized structures to validate stereochemical assignments .
Q. What strategies address contradictions in pharmacological data for halogenated cyclohexylamine derivatives?
- Methodology :
- Comparative Binding Assays : Test affinity across receptor subtypes (e.g., serotonin receptors) using radioligand displacement assays to identify off-target interactions .
- Dose-Response Studies : Evaluate EC₅₀/IC₅₀ values under varying pH and temperature conditions to assess reproducibility .
- Meta-Analysis : Cross-reference data from PubChem and DSSTox to identify inconsistencies in reported bioactivities .
Q. How does the bromine substituent influence electronic properties in material science applications?
- Methodology :
- Cyclic Voltammetry (CV) : Measure redox potentials to assess electron-withdrawing effects of bromine on the aromatic ring .
- UV-Vis Spectroscopy : Analyze absorption shifts (~250–300 nm) to correlate substituent effects with π→π* transitions .
- Computational Studies : Use Gaussian software to calculate HOMO-LUMO gaps and electrostatic potential maps .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) to determine SN1/SN2 dominance .
- Isotopic Labeling : Use ⁸¹Br NMR to track bromide displacement pathways .
- Solvent Effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents to assess stabilization of transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
